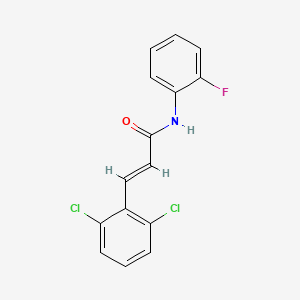
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide, also known as DFP-10825, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the acrylamide family and has been shown to have promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to contribute to the development of cancer. By inhibiting the activity of COX-2, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has been shown to have anti-inflammatory effects in various animal models of inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has also been shown to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for the development of new drugs. However, one limitation of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is its synthesis method. The multistep process required to obtain a pure product can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. One area of research is the development of new drugs based on the structure of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. Furthermore, studies are needed to determine the effectiveness of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide in treating various types of cancer in animal models and in clinical trials. Finally, studies are needed to determine the safety and toxicity profile of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide in humans.
Conclusion:
In conclusion, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is a compound with potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide and to determine its effectiveness and safety in treating various diseases.
Synthesemethoden
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is synthesized by reacting 2,6-dichloroaniline with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then reacted with acryloyl chloride to obtain 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. The synthesis of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is a multistep process that requires careful attention to detail to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has shown potential in various scientific studies. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease. Additionally, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and has been studied as a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-11-4-3-5-12(17)10(11)8-9-15(20)19-14-7-2-1-6-13(14)18/h1-9H,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOIRFRWVAQHFN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


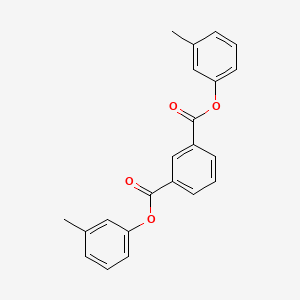

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
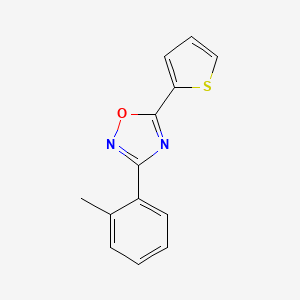
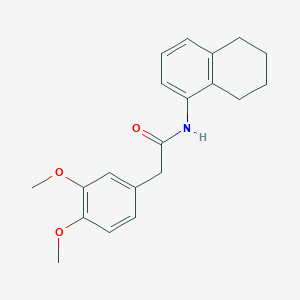
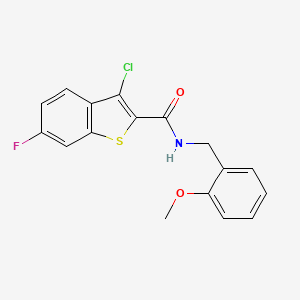
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
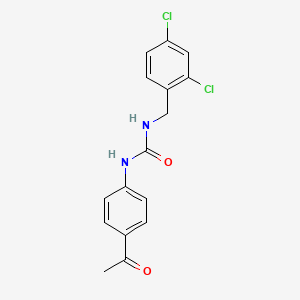
![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)